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Compound of Interest

N6-Ethyl-D,L-lysine
Compound Name:
Dihydrobromide

Cat. No.: B1155009

Get Quote

Introduction & Compound Significance
-Ethyl-D,L-lysine Dihydrobromide (CAS: N/A for specific salt; generic

-ethyllysine is often referenced in proteomic literature) is a non-proteinogenic amino acid
derivative. Structurally, it consists of a lysine backbone where the

-amino group is mono-ethylated. The "D,L" designation indicates a racemic mixture,
necessitating chiral resolution techniques for enantiopure applications.

Key Applications:
e Proteomics Standard: Used as a reference material for identifying Lysine Ethylation (

), a Post-Translational Modification (PTM) often associated with non-enzymatic reaction with
acetaldehyde (alcohol metabolism) or specific histone modifications.

e Synthetic Precursor: A building block for peptidomimetics requiring secondary amine side
chains.
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o Stable Isotope Labeling: The ethyl group serves as a distinct mass tag (+28.03 Da) in mass
spectrometry.

Chemical Profile

Property Specification
Formula

MW (Free Base) 174.24 g/mol
MW (Salt) 336.07 g/mol

Solubilit Highly soluble in water (>50 mg/mL); Insoluble
olubili
Y in non-polar organics.

-COOH: ~2.2,

pKa Values (Est.)

-Et: ~10.5

Analytical Strategy Overview

Because this molecule is highly polar, lacks a strong chromophore, and contains a chiral
center, standard C18-UV methods are insufficient. The following decision tree outlines the
correct methodology based on the analytical goal.
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Analytical Goal

Purity & Salt Stoichiometry Enantiomeric Excess (D vs L) Quantification in Matrix

Detects non-chromophoric  Direct resolution of High sensitivity
salt & counter-ions free amino acids or PTM detection

HILIC-CAD or Crown Ether HPLC LC-MS/MS (MRM)
lon Chromatography (CROWNPAK CR-I) (HILIC Mode)

Click to download full resolution via product page

Figure 1: Analytical workflow selection based on experimental requirements.

Protocol A: Structural Validation (NMR)

Before chromatographic quantification, the position of the ethyl group (N6 vs N2) must be
confirmed.

Methodology:

-NMR in

. Critical Check: Distinguishing
-ethyl from

-ethyl.

o -Ethyl Signal: Look for a triplet (methyl) at ~1.2 ppm and a quartet (methylene) at ~3.0 ppm.
The quartet should show coupling to the

-methylene of the lysine side chain.

e -Proton: The methine proton at the chiral center (~3.7 ppm) should remain a triplet/dd. If the
ethyl group were on the
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-amine, this signal would shift significantly and the coupling pattern would change.

Protocol B: Chromatographic Purity (HILIC-CAD)

Rationale: The dihydrobromide salt and the aliphatic amino acid backbone are invisible to
standard UV (254 nm). Charged Aerosol Detection (CAD) is universal and detects the salt
counter-ion.

Instrument Setup:

Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 pum).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile.[1][2]

Detector: CAD (Nebulizer Temp: 35°C).

Gradient Table:

Time (min) %B (ACN) Flow (mL/min) Comment

0.0 920 04 Initial Hold

2.0 90 0.4 Start Gradient
Elution of polar

10.0 50 0.4 . N
impurities

12.0 50 0.4 Wash

| 12.1 | 90 | 0.4 | Re-equilibration |

Data Interpretation:

e Peak 1 (Bromide): Elutes near void volume (highly polar).
e Peak 2 (

-Ethyl-lysine): Retained (approx. 5-7 mins).
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o Stoichiometry Check: The area ratio of Bromide to Amino Acid should be calibrated to
confirm the 2:1 molar ratio (Dihydrobromide).

Protocol C: Chiral Resolution (D vs. L Separation)

Rationale: Separation of D- and L-lysine derivatives is difficult on C18. Crown ether columns
form host-guest complexes specifically with the primary

-ammonium group (
), allowing separation based on the chiral center configuration.

Primary Method: Crown Ether Ligand Exchange

Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 pm).
» Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH ensures the

-amine is fully protonated (
) for complexation.

o Temperature: 25°C (Lower temperature increases resolution but broadens peaks).
e Flow Rate: 0.4 mL/min.
e Detection: UV 210 nm (low sensitivity) or MS (SIM 175.1).

Mechanism of Separation: The 18-crown-6 ether moiety on the stationary phase complexes
with the

-ammonium group. The D-enantiomer typically forms a more stable complex with CR-I(+)
columns and elutes after the L-enantiomer.

Analytes Injection pH 1.5 |
(D/L Mixture)

L-Isomer (Weak Binding)
Elutes First

Elution Order
(CR-I+ Column)

Crown Ether
Interaction

D-Isomer (Strong Binding)
Elutes Second
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Figure 2: Chiral recognition mechanism on Crown Ether stationary phases.

Protocol D: LC-MS/MS Quantification (Bioanalysis)

Rationale: For detecting trace levels in biological samples (e.g., plasma or histone
hydrolysates), Triple Quadrupole MS is required.

Sample Prep:
e Protein Hydrolysis: 6M HCI, 110°C, 24h (Standard acid hydrolysis).

¢ Cleanup: SPE (MCX - Mixed Mode Cation Exchange) to remove salts and non-basic
interferences.

¢ Reconstitution: 90% Acetonitrile / 10% Water.

MS/MS Transitions (Positive ESI):

Precursor lon: 175.1 m/z

Product lon 1 (Quantifier): 84.1 m/z (Loss of side chain + HCOOH, characteristic lysine
immonium ion).

Product lon 2 (Qualifier): 129.1 m/z (Loss of COOH + H).

Product lon 3 (Specific): 146.1 m/z (Loss of Ethyl group - rare, but confirms modification).
Note on Fragmentation: Unlike

-acetyllysine (which loses 42 Da) or

-methyllysine, the ethyl group is stable. The primary fragmentation pathway is usually the loss
of the

-amino/carboxyl group (immonium formation).

Interference Warning: Ensure separation from

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1155009/docs?utm_src=pdf-body-img#technical-application-note-comprehensive-characterization-and-quantification-of-ethyl-d-l-lysine-dihydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1155009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

-dimethyllysine.

o Dimethyl-Lysine MW: 174.24 (Isobaric with Ethyl-Lysine).

« differentiation: They have identical masses. Chromatographic separation (HILIC) is
mandatory. Dimethyl-lysine is slightly more hydrophobic (elutes earlier in HILIC) than Mono-
ethyl-lysine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Application Note: Comprehensive
Characterization and Quantification of -Ethyl-D,L-lysine Dihydrobromide]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155009/docs#technical-application-note-
comprehensive-characterization-and-quantification-of-ethyl-d-I-lysine-dihydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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